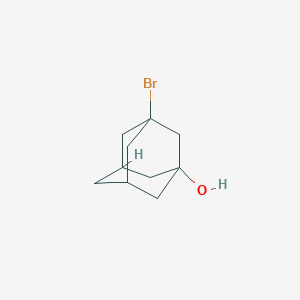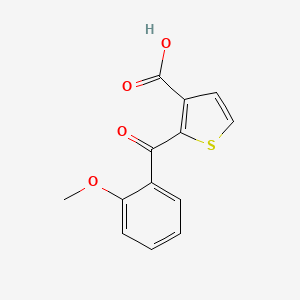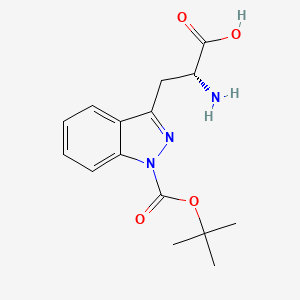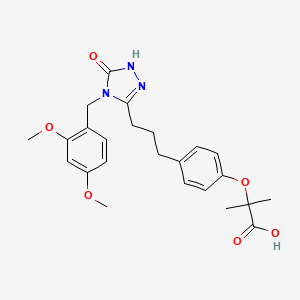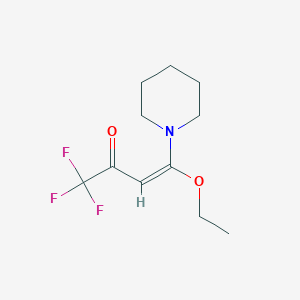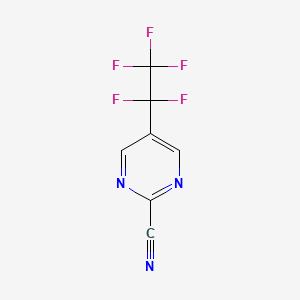
Methyl cis-2-hexenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl cis-2-hexenoate is an organic compound with the molecular formula C7H12O2. It is an ester derived from 2-hexenoic acid and methanol. This compound is known for its distinctive green, musty, earthy, sweet, and fruity odor, making it a valuable component in the flavor and fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl cis-2-hexenoate can be synthesized by boiling the corresponding acid (2-hexenoic acid) with methanol in the presence of concentrated sulfuric acid in chloroform. The reaction involves the esterification of the acid with methanol, followed by the elimination of water from the vapors using magnesium sulfate .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the esterification of 2-hexenoic acid with methanol under acidic conditions. The reaction is carried out in large reactors with efficient mixing and temperature control to ensure high yield and purity. The product is then purified through distillation and other separation techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Methyl cis-2-hexenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or other nucleophiles can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-hexenoic acid or 2-hexenal.
Reduction: Formation of hexanol.
Substitution: Formation of various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl cis-2-hexenoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in plant metabolism and as a volatile organic compound in fruit flavor profiles.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Widely used in the flavor and fragrance industry to impart fruity and green notes to products.
Mechanism of Action
The mechanism of action of methyl cis-2-hexenoate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a signaling molecule, influencing various metabolic pathways. The compound’s effects are mediated through its interaction with olfactory receptors, leading to the perception of its characteristic odor .
Comparison with Similar Compounds
Similar Compounds
- Methyl trans-2-hexenoate
- Methyl 2-hexenoate
- Methyl 3-hexenoate
Comparison
Methyl cis-2-hexenoate is unique due to its cis configuration, which imparts distinct olfactory properties compared to its trans isomer. The cis configuration results in a different spatial arrangement of atoms, leading to variations in odor and reactivity. Methyl trans-2-hexenoate, for example, has a different odor profile and may exhibit different chemical reactivity due to the trans configuration .
Properties
CAS No. |
13894-64-9 |
|---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
methyl (Z)-hex-2-enoate |
InChI |
InChI=1S/C7H12O2/c1-3-4-5-6-7(8)9-2/h5-6H,3-4H2,1-2H3/b6-5- |
InChI Key |
GFUGBRNILVVWIE-WAYWQWQTSA-N |
Isomeric SMILES |
CCC/C=C\C(=O)OC |
Canonical SMILES |
CCCC=CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


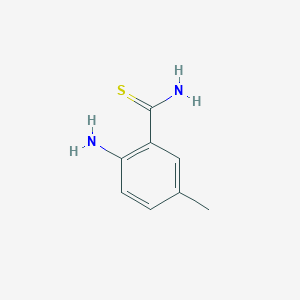

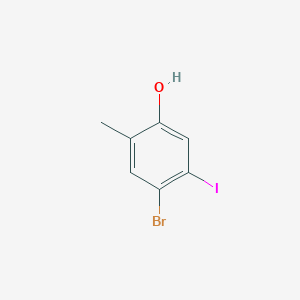
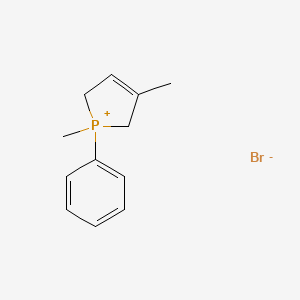
![3-Bromo-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B15202226.png)
